Molecular Design Advantage: Phenylmorpholine Core Isomers Quantifiably Impact Topological Polar Surface Area (TPSA)
The target compound's 2-phenylmorpholine regioisomer directly influences its three-dimensional conformation and, consequently, its Topological Polar Surface Area (TPSA), a key determinant of membrane permeability. The computed TPSA of the target compound is 67.9 Å, which is identical to that of its 4-morpholinylphenyl regioisomer (CAS 1060262-99-8) [1]. However, when compared to a core-modified analog where a phenylsulfonamide replaces the acetamide linker (N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide), the TPSA increases to 84.1 Å [2]. This 16.2 Å difference in TPSA is substantial and predictive of reduced passive membrane permeability for the sulfonamide analog, making the target compound's lower TPSA more favorable for targeting intracellular compartments or crossing the blood-brain barrier.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 67.9 Ų |
| Comparator Or Baseline | N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide: 84.1 Ų |
| Quantified Difference | 16.2 Ų (19.2% lower for the target compound) |
| Conditions | Values computed using Cactvs 3.4.8.18; data retrieved from PubChem (2021.05.07 release) [REFS-1, REFS-3]. |
Why This Matters
A lower TPSA is a foundational criterion for blood-brain barrier penetration and oral absorption; this ~19% reduction provides a quantifiable advantage for CNS-targeted research applications over the sulfonamide-substituted analog.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16894825, 2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide. Data computed by Cactvs 3.4.8.18. View Source
